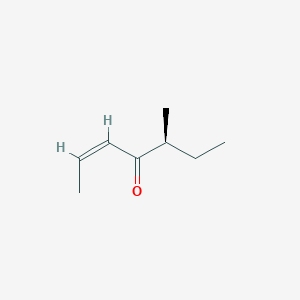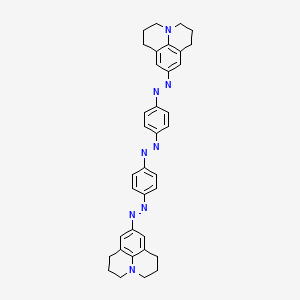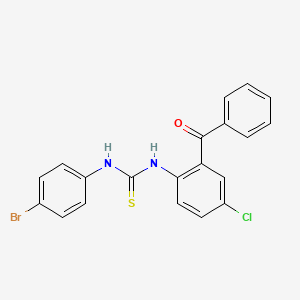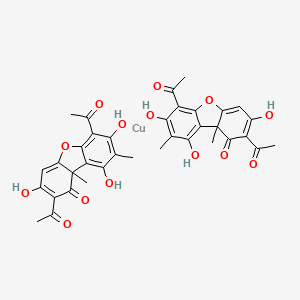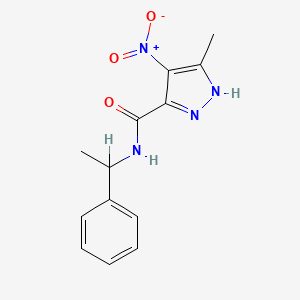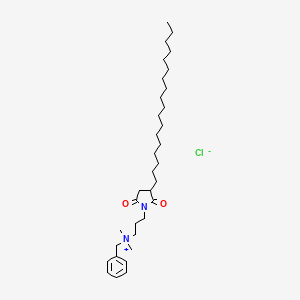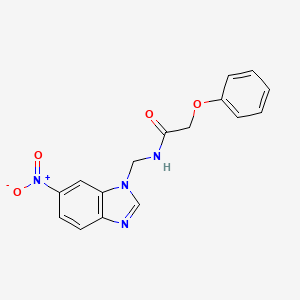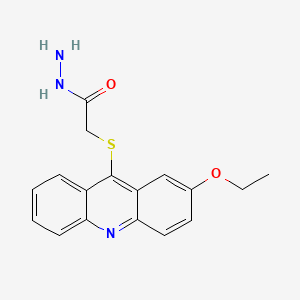
Einecs 286-764-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves the reaction of octadecanoic acid with triethanolamine and dimethyl sulfate. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under specific conditions to maximize yield and purity .
Chemical Reactions Analysis
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized include:
Octadecanoic acid, reaction products with diethanolamine and ethanolamine: This compound has similar surfactant properties but differs in its specific chemical structure and reactivity.
Phosphoric acid, reaction products with diethanolamine and ethanolamine: Another surfactant with comparable applications but distinct chemical properties.
Zinc stearate: Used in similar industrial applications but has different chemical properties and reactivity.
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized is unique due to its specific combination of octadecanoic acid, triethanolamine, and dimethyl sulfate, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
85391-12-4 |
|---|---|
Molecular Formula |
C26H54N3O4P |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H43N3.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-8-9(5,6)7/h9-10H,2-8,11-21,23H2,1H3;2-4H2,1H3,(H2,5,6,7)/b10-9-; |
InChI Key |
BKYWJAIRSZPPFG-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



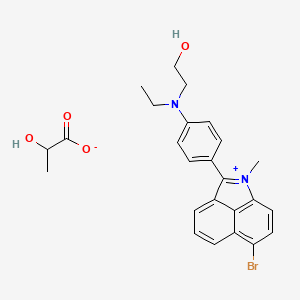

![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
